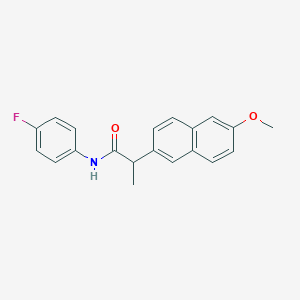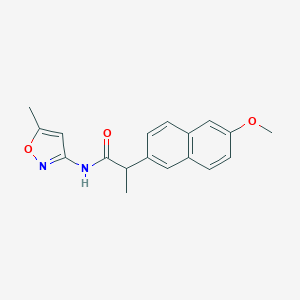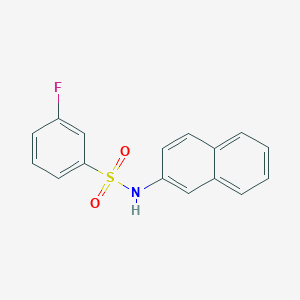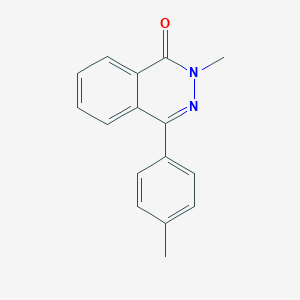
2-((4-méthyl-4H-1,2,4-triazol-3-yl)thio)-1-(pipéridin-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various areas of research.
Mécanisme D'action
The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to the active site of the enzyme. It has also been suggested that it may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone has various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for research on 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone. One potential direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another potential direction is to explore its potential as an antifungal agent. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various enzymes in the body.
Méthodes De Synthèse
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been achieved through various methods. One of the most common methods involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with piperidin-1-yl-ethanone in the presence of a base. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du triazole ont montré une activité cytotoxique efficace contre diverses lignées de cellules cancéreuses. Cela suggère que notre composé pourrait potentiellement être exploré pour ses propriétés anticancéreuses .
Synthèse durable
Le développement de méthodes de synthèse efficaces et durables pour les composés triazoles est un domaine d'intérêt. Notre composé peut être synthétisé en utilisant des processus économes en atomes et respectueux de l'environnement .
Agents antibactériens
Les triazoles sont connus pour posséder des propriétés antibactériennes. L'analyse de la relation structure-activité (SAR) indique que les modifications dans le cycle triazole peuvent affecter l'activité antimicrobienne .
Intermédiaires chimiques
Les dérivés du triazole sont utilisés comme intermédiaires dans les synthèses chimiques. Par exemple, ils peuvent réagir avec d'autres composés pour donner de nouveaux produits avec des applications potentielles dans divers domaines .
Agents anticorrosifs
Certains triazoles ont été étudiés pour leur comportement électrochimiquement anticorrosif sur les surfaces métalliques. Cela pourrait être une application intéressante à explorer pour notre composé également .
Activités antimicrobiennes
La synthèse de nouveaux dérivés du triazole présentant des activités antimicrobiennes est un domaine de recherche important. Notre composé pourrait être synthétisé et testé pour de telles propriétés .
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-13-8-11-12-10(13)16-7-9(15)14-5-3-2-4-6-14/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCWBHHKDVOPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)


![Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B353786.png)



![2-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B353818.png)
![Phenol, 2-[2-amino-6-(4-chlorophenyl)-4-pyrimidinyl]-](/img/structure/B353832.png)

![methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B353839.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B353850.png)

